molecular formula C15H10O8 B14328927 2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one CAS No. 102788-23-8

2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one

Cat. No.: B14328927
CAS No.: 102788-23-8
M. Wt: 318.23 g/mol
InChI Key: UYFQPTAFLCOYSM-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one is a complex organic compound known for its unique structure and properties. This compound is a derivative of quercetin, a flavonoid commonly found in various fruits and vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,4,6-trihydroxybenzoic acid. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then heated to promote the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of molecularly imprinted polymers (MIPs) can enhance the selectivity and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofuran compounds .

Scientific Research Applications

2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    3,4-Dihydroxybenzoic Acid: A precursor in the synthesis of the compound, known for its antioxidant activity.

    2,4,6-Trihydroxybenzoic Acid: Another precursor with similar chemical properties.

Uniqueness

Its combination of multiple hydroxyl groups and the benzofuran ring makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

102788-23-8

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

IUPAC Name

2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H10O8/c16-7-4-10(19)12-11(5-7)23-15(22,14(12)21)13(20)6-1-2-8(17)9(18)3-6/h1-5,16-19,22H

InChI Key

UYFQPTAFLCOYSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Origin of Product

United States

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